Toluene, p-arsenoso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene, p-arsenoso- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
The mechanism of action of toluene, p-arsenoso- has been investigated in detail. This compound is known to act as a Lewis acid, which makes it an excellent catalyst for various organic reactions. Additionally, toluene, p-arsenoso- has been shown to have a strong affinity for sulfur-containing compounds, which may be attributed to its arsenic atom.
Biochemische Und Physiologische Effekte
Toluene, p-arsenoso- has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, toluene, p-arsenoso- has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Toluene, p-arsenoso- has several advantages and limitations for use in lab experiments. One of its significant advantages is its high reactivity, which makes it an excellent catalyst for various organic reactions. Additionally, toluene, p-arsenoso- is relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound is highly toxic, which limits its use in certain applications.
Zukünftige Richtungen
There are several future directions for further research on toluene, p-arsenoso-. One area of research is the development of new synthetic methods for this compound. Additionally, further studies are needed to investigate the potential applications of toluene, p-arsenoso- in drug discovery and development. Finally, more research is needed to understand the mechanism of action of this compound and its potential effects on human health.
Conclusion:
In conclusion, toluene, p-arsenoso- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in detail. Toluene, p-arsenoso- has several advantages and limitations for use in lab experiments, and there are several future directions for further research on this compound. Overall, toluene, p-arsenoso- is a valuable tool for researchers in the field of organic synthesis and drug discovery.
Synthesemethoden
Toluene, p-arsenoso- is synthesized using a specific method. This method involves the reaction of toluene with arsenic trioxide in the presence of a catalyst. The resulting product is purified using various techniques, including distillation and recrystallization. The purity of the final product is critical for its use in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Toluene, p-arsenoso- has been extensively studied for its potential applications in scientific research. One of its most significant applications is in the field of organic synthesis. This compound can be used as a reagent in various organic reactions, including the synthesis of heterocyclic compounds. Additionally, toluene, p-arsenoso- has been used in the synthesis of various natural products, including alkaloids and terpenes.
Eigenschaften
CAS-Nummer |
102395-95-9 |
---|---|
Produktname |
Toluene, p-arsenoso- |
Molekularformel |
C7H7AsO |
Molekulargewicht |
182.05 g/mol |
IUPAC-Name |
1-arsoroso-4-methylbenzene |
InChI |
InChI=1S/C7H7AsO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 |
InChI-Schlüssel |
PWOCQGLOCGJPDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[As]=O |
Kanonische SMILES |
CC1=CC=C(C=C1)[As]=O |
Andere CAS-Nummern |
102395-95-9 |
Synonyme |
1-arsenoso-4-methyl-benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.